molecular formula C23H23N3O2 B2603600 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 537011-51-1

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B2603600
CAS RN: 537011-51-1
M. Wt: 373.456
InChI Key: FRLJFFKHQLTZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyridin-2-amine group and a 3,4-dimethoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of “N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” is complex, with multiple functional groups. The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities .

Anticancer Activity

Some indole derivatives have shown potential in the treatment of cancer. For instance, a compound similar to the one induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Anti-HIV Activity

Indole derivatives have been studied for their potential as anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities, which could make them useful in the development of new antibiotics .

Mechanism of Action

Future Directions

The future directions for research on “N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJFFKHQLTZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.